molecular formula C26H22F3N3O5S B3002529 Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-41-2

Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Katalognummer B3002529
CAS-Nummer: 851951-41-2
Molekulargewicht: 545.53
InChI-Schlüssel: SQVJKZMRAQJUSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound , Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its heterocyclic structure and functional groups. While the specific compound is not directly mentioned in the provided papers, they do discuss related thieno[3,4-d]pyridazine derivatives and their synthesis, which can provide insights into the potential chemistry of the compound .

Synthesis Analysis

The synthesis of related thieno[3,4-d]pyridazine derivatives is well-documented in the literature. For example, Paper describes the synthesis of various heterocycles starting from ethyl 5-aminothieno[2',3':4,5]pyridazino-6-carboxylate, which suggests that similar starting materials and synthetic strategies could potentially be applied to the synthesis of Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate. The transformation of amino esters into fused heterocyclic systems is a common theme in these syntheses.

Molecular Structure Analysis

The molecular structure of thieno[3,4-d]pyridazine derivatives is characterized by the presence of a thieno[3,4-d]pyridazine core, which is a bicyclic system containing both sulfur and nitrogen atoms. This core is likely to influence the electronic properties of the molecule, as well as its reactivity. The presence of substituents such as the trifluoromethyl group and the ethoxyphenyl group in the compound of interest would further modify its chemical behavior, potentially affecting its stability, reactivity, and interactions with other molecules.

Chemical Reactions Analysis

Thieno[3,4-d]pyridazine derivatives can undergo a variety of chemical reactions, depending on the nature of their substituents. For instance, the amino group in such compounds can be involved in the formation of thiourea derivatives, as seen in Paper . The presence of ester and amide functionalities in the compound of interest suggests that it could participate in hydrolysis, amidation, and esterification reactions. Additionally, the presence of an ethoxy group could lead to reactions typical of ethers, such as cleavage under acidic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate would be influenced by its molecular structure. The heteroatoms and the aromatic system are likely to contribute to the compound's polarity, solubility, and melting point. The presence of the trifluoromethyl group could increase the compound's lipophilicity, potentially affecting its solubility in organic solvents. The ester and amide linkages would be expected to have an impact on the compound's stability and reactivity, particularly in the presence of nucleophiles or under hydrolytic conditions.

Eigenschaften

IUPAC Name

ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N3O5S/c1-3-36-18-11-5-15(6-12-18)13-20(33)30-23-21-19(14-38-23)22(25(35)37-4-2)31-32(24(21)34)17-9-7-16(8-10-17)26(27,28)29/h5-12,14H,3-4,13H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVJKZMRAQJUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.